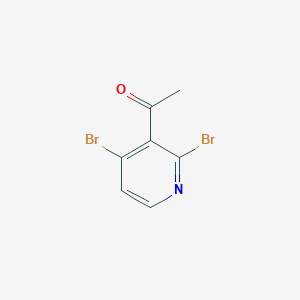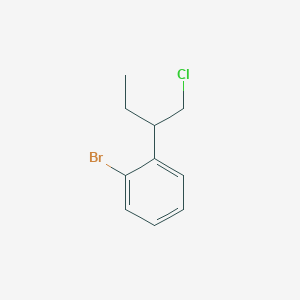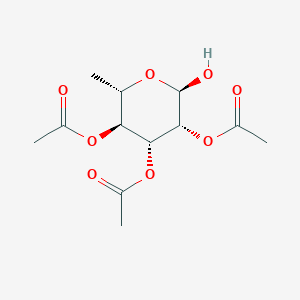
1-(2,4-Dibromopyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dibromopyridin-3-yl)ethanone is an organic compound with the molecular formula C7H5Br2NO and a molecular weight of 278.93 g/mol It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 4 positions of the pyridine ring and an ethanone group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dibromopyridin-3-yl)ethanone typically involves the bromination of 3-acetylpyridine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 4 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in optimizing the reaction conditions and minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dibromopyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran (THF) under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: The major product is 1-(2,4-Dibromopyridin-3-yl)ethanol.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
1-(2,4-Dibromopyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dibromopyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethanone group play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(2,4-Dibromopyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2,4-Dichloropyridin-3-yl)ethanone: Similar structure but with chlorine atoms instead of bromine. It has different reactivity and applications.
1-(2,4-Difluoropyridin-3-yl)ethanone:
1-(2,4-Diiodopyridin-3-yl)ethanone: Iodine atoms provide unique reactivity and potential for use in radiolabeling and imaging studies.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which makes it suitable for a wide range of chemical and biological applications.
Propriétés
Formule moléculaire |
C7H5Br2NO |
|---|---|
Poids moléculaire |
278.93 g/mol |
Nom IUPAC |
1-(2,4-dibromopyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 |
Clé InChI |
AFIMVMYLWUBMJR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CN=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)












![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
